molecular formula C13H20F3NO5S B13984543 tert-butyl 5,5-dimethyl-4-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate CAS No. 324769-08-6

tert-butyl 5,5-dimethyl-4-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B13984543
CAS No.: 324769-08-6
M. Wt: 359.36 g/mol
InChI Key: OJFZCXJNFNDFBO-UHFFFAOYSA-N
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Description

tert-Butyl 5,5-dimethyl-4-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate: is a complex organic compound that features a trifluoromethylsulfonyloxy group, a tert-butyl ester, and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5,5-dimethyl-4-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Introduction of the Trifluoromethylsulfonyloxy Group: The trifluoromethylsulfonyloxy group can be introduced through a sulfonylation reaction using trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base such as pyridine.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The dihydropyridine ring can undergo oxidation to form the corresponding pyridine derivative.

    Reduction: Reduction of the dihydropyridine ring can yield tetrahydropyridine derivatives.

    Substitution: The trifluoromethylsulfonyloxy group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 5,5-dimethyl-4-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive trifluoromethylsulfonyloxy group. It can also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research is ongoing to explore its potential as a drug candidate.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of tert-butyl 5,5-dimethyl-4-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylsulfonyloxy group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition or activation of enzymatic activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.

    tert-Butyldimethylsilyl chloride: Used as a protecting reagent for alcohols, amines, amides, and carboxylic acids.

Uniqueness

What sets tert-butyl 5,5-dimethyl-4-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate apart is its combination of a dihydropyridine ring with a trifluoromethylsulfonyloxy group

Properties

CAS No.

324769-08-6

Molecular Formula

C13H20F3NO5S

Molecular Weight

359.36 g/mol

IUPAC Name

tert-butyl 3,3-dimethyl-4-(trifluoromethylsulfonyloxy)-2,6-dihydropyridine-1-carboxylate

InChI

InChI=1S/C13H20F3NO5S/c1-11(2,3)21-10(18)17-7-6-9(12(4,5)8-17)22-23(19,20)13(14,15)16/h6H,7-8H2,1-5H3

InChI Key

OJFZCXJNFNDFBO-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CC=C1OS(=O)(=O)C(F)(F)F)C(=O)OC(C)(C)C)C

Origin of Product

United States

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